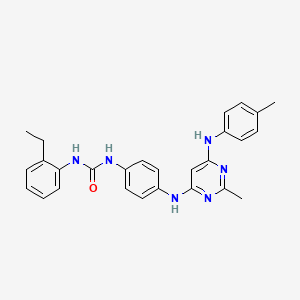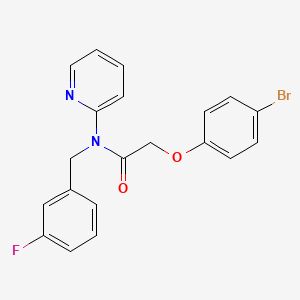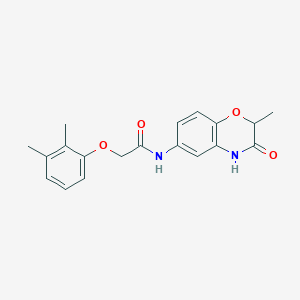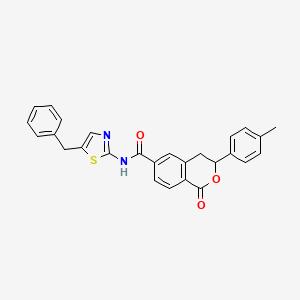
1-(2-Ethylphenyl)-3-(4-((2-methyl-6-(p-tolylamino)pyrimidin-4-yl)amino)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-ETHYLPHENYL)-1-[4-({2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)PHENYL]UREA is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-ETHYLPHENYL)-1-[4-({2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)PHENYL]UREA typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then combined under specific conditions to form the final product. Common reagents used in the synthesis include aromatic amines, pyrimidine derivatives, and urea. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-ETHYLPHENYL)-1-[4-({2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)PHENYL]UREA can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of catalysts.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2), nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
3-(2-ETHYLPHENYL)-1-[4-({2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)PHENYL]UREA has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of advanced materials and coatings with unique properties.
Mécanisme D'action
The mechanism of action of 3-(2-ETHYLPHENYL)-1-[4-({2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)PHENYL]UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanone, (3-methylphenyl)phenyl-: Similar in structure but lacks the pyrimidine and urea groups.
Methanone, (4-methylphenyl)phenyl-: Another similar compound with a different substitution pattern on the aromatic ring.
6-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]amino}methylene)bis(phosphonic acid): Contains a thieno[2,3-d]pyrimidine core, similar to the pyrimidine group in the target compound.
Uniqueness
3-(2-ETHYLPHENYL)-1-[4-({2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)PHENYL]UREA is unique due to its combination of multiple aromatic rings and functional groups, which contribute to its diverse reactivity and potential applications. The presence of both pyrimidine and urea groups allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C27H28N6O |
|---|---|
Poids moléculaire |
452.6 g/mol |
Nom IUPAC |
1-(2-ethylphenyl)-3-[4-[[2-methyl-6-(4-methylanilino)pyrimidin-4-yl]amino]phenyl]urea |
InChI |
InChI=1S/C27H28N6O/c1-4-20-7-5-6-8-24(20)33-27(34)32-23-15-13-22(14-16-23)31-26-17-25(28-19(3)29-26)30-21-11-9-18(2)10-12-21/h5-17H,4H2,1-3H3,(H2,32,33,34)(H2,28,29,30,31) |
Clé InChI |
JQTFBXZMQISWGQ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)NC3=NC(=NC(=C3)NC4=CC=C(C=C4)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1H-indol-3-yl(phenyl)methyl]-N-methylpropanamide](/img/structure/B11322964.png)
![5-chloro-3-methyl-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11322969.png)
![2-(4-ethylphenoxy)-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B11322973.png)
![2-(4-chlorophenoxy)-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B11322981.png)

![6-bromo-N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11322996.png)


![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11323002.png)
![4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B11323009.png)
![(2E)-3-(3-methoxyphenyl)-1-{4-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}prop-2-en-1-one](/img/structure/B11323036.png)
![7-(2,3-dimethylphenyl)-2-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11323041.png)
![N-[2-(Morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11323043.png)
![4-{[7-(2-Bromophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl}-2-methoxyphenyl methyl ether](/img/structure/B11323044.png)
